molecular formula C7H8ClN3O2 B11897235 Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

Cat. No.: B11897235
M. Wt: 201.61 g/mol
InChI Key: QGGHLPLRDPIXRR-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate typically involves the reaction of 2-amino-6-chloropyrimidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Industrial Applications: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination allows for diverse chemical modifications and a wide range of applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

InChI

InChI=1S/C7H8ClN3O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3,(H2,9,10,11)

InChI Key

QGGHLPLRDPIXRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

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